4-methoxyquinoline-8-sulfonyl chloride
Description
Properties
IUPAC Name |
4-methoxyquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-5-6-12-10-7(8)3-2-4-9(10)16(11,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLTOPWNBZVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 4-methoxyquinoline. This process can be carried out using chlorosulfonic acid as the sulfonylating agent under controlled conditions. The reaction is usually performed in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sulfonamide Formation via Amine Substitution
The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides, a well-characterized reaction across quinoline derivatives. Key examples include:
Reaction Protocol
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Reagents: Primary or secondary amines (e.g., propargylamine, N-methylpropargylamine)
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Conditions: Anhydrous acetonitrile, room temperature, triethylamine (TEA) as a base
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Mechanism: The amine acts as a nucleophile, displacing the chloride to form a sulfonamide bond .
Example Products
These derivatives are precursors for click chemistry applications due to their terminal acetylene groups .
Coupling Reactions for Hybrid Systems
While direct coupling of the sulfonyl chloride is less common, its sulfonamide products participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids. For example:
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Reagents: Azide-functionalized molecules, Cu(I) catalyst
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Conditions: Aqueous tert-butanol, room temperature
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Products: Triazole-quinoline conjugates with enhanced pharmacological profiles .
Industrial and Scalable Reaction Methods
Large-scale synthesis of sulfonamides employs continuous flow reactors to optimize efficiency:
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Temperature Control: Maintained at 0–5°C during sulfonation to prevent side reactions.
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Solvent Systems: Dichloromethane or ethyl acetate for improved solubility and separation .
Comparative Reactivity with Analogues
| Compound | Relative Reactivity | Key Difference |
|---|---|---|
| 8-Hydroxyquinoline-5-sulfonyl chloride | Higher | Hydroxy group enhances H-bonding |
| Quinoline-8-sulfonyl chloride | Similar | Lacks methoxy substituent |
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 4-methoxyquinoline using chlorosulfonic acid as the sulfonylating agent. The reaction is performed under controlled conditions in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition. This method yields high purity and is scalable for industrial applications.
Medicinal Chemistry
This compound is primarily used as an intermediate in the synthesis of various biologically active compounds, including:
- Antimicrobial Agents : Compounds derived from this sulfonyl chloride have shown promising antimicrobial activities against various bacteria and fungi. For instance, hybrid quinoline-sulfonamide complexes have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as mg/mL .
- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties. For example, specific derivatives have been tested against human melanoma cells and breast adenocarcinoma cells, showing effective cytotoxicity while sparing normal cells .
Chemical Synthesis
As a reactive sulfonyl chloride, it participates in various chemical reactions:
- Substitution Reactions : It can react with nucleophiles such as amines to form sulfonamide derivatives, which are crucial for developing therapeutic agents.
- Oxidation and Reduction Reactions : Under specific conditions, it can be oxidized or reduced to yield different products, expanding its utility in synthetic chemistry .
Biological Interaction Studies
Studies often focus on the interactions between this compound and biological molecules (e.g., proteins, nucleic acids). Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to evaluate binding affinities and mechanisms, which are vital for understanding its therapeutic potential.
Case Study 1: Antimicrobial Activity
A study synthesized hybrid quinoline-sulfonamide complexes from this compound and tested their antimicrobial efficacy. The results indicated that certain complexes exhibited strong antibacterial activity against Staphylococcus aureus with inhibition zones up to 21 mm, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
Another research effort explored the anticancer effects of derivatives synthesized from this compound. The derivatives were tested on various cancer cell lines, revealing significant cytotoxic effects that suggest potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 4-methoxyquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Positional Effects: The sulfonyl chloride group at C8 in this compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides). This contrasts with 4-chloro-8-methoxyquinoline, where the C4 chlorine limits reactivity to nucleophilic aromatic substitution or cross-coupling reactions .
Functional Group Impact: Sulfonyl chloride derivatives (e.g., this compound and 3-methylquinoline-8-sulfonyl chloride) are preferred for covalent modifications in drug development due to their high reactivity. In contrast, 4-hydroxy-8-methoxyquinoline, with a hydroxyl group, is more suited for metal chelation or fluorescence applications .
Biological Activity
4-Methoxyquinoline-8-sulfonyl chloride is a compound belonging to the quinoline class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular formula of C₉H₈ClN₁O₂S and a molecular weight of approximately 267.7 g/mol. It appears as a yellow crystalline powder, soluble in organic solvents like acetone and chloroform but insoluble in water.
The synthesis typically involves the sulfonylation of 4-methoxyquinoline using chlorosulfonic acid under controlled conditions, often in an anhydrous solvent such as dichloromethane. This process can yield high purity and yield, making it suitable for various applications in drug development.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its derivatives. These derivatives have exhibited a range of pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell growth. For instance, certain synthesized sulfonamide derivatives showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and A549 (lung adenocarcinoma) with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Antimicrobial Activity : The compound also demonstrates antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Some derivatives have shown minimum inhibitory concentrations (MIC) that suggest potent antibacterial effects .
- Antiviral Potential : Emerging studies highlight the antiviral activity of quinoline derivatives against viruses, including coronaviruses. The structure-activity relationship indicates that certain modifications can enhance their efficacy against viral infections .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can covalently bond with active site residues of specific enzymes, disrupting their normal function. This inhibition can lead to apoptosis in cancer cells or hinder bacterial growth by targeting essential metabolic pathways.
- Complex Formation : Interaction studies reveal that this compound can form complexes with proteins or nucleic acids, which may alter their functions and contribute to its biological activity.
Table: Summary of Biological Activities
Notable Research Findings
- A study on various sulfonamide derivatives derived from this compound found that one derivative exhibited high activity against multiple cancer cell lines while showing low toxicity to normal cells .
- Another investigation highlighted the compound's potential against MRSA, demonstrating significant inhibition zones compared to standard antibiotics .
- Recent advances indicate that modifications to the quinoline structure can improve both anticancer and antiviral activities, suggesting avenues for further research in drug development .
Q & A
Q. What are the standard laboratory synthesis routes for 4-methoxyquinoline-8-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via sulfonation of 8-methoxyquinoline derivatives using chlorosulfonic acid, followed by chlorination. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) can be adapted for introducing sulfonyl chloride groups, as demonstrated in structurally similar quinoline derivatives . Key steps include:
Sulfonation : React 8-methoxyquinoline with chlorosulfonic acid under controlled temperatures (0–5°C).
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Purification : Recrystallize from a petroleum ether/ethyl acetate mixture or use column chromatography for higher purity .
Table 1 : Example Synthesis Parameters for Analogous Compounds
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 65–75 | >95% |
| Direct Sulfonation | ClSO₃H, SOCl₂ | 50–60 | 90–95% |
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.9 ppm; sulfonyl chloride protons absent due to electronegativity).
- FT-IR : Detect S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (as in 2-chloro-8-methoxyquinoline derivatives) resolves bond angles and confirms regioselectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClNO₃S) .
Q. What solvent systems are optimal for recrystallizing sulfonyl chloride derivatives?
- Methodological Answer : Use mixed solvents like petroleum ether/ethyl acetate (3:1 v/v) to balance solubility and polarity. For hygroscopic compounds, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonylation of sterically hindered amines?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity.
- Catalysis : Add catalytic pyridine to neutralize HCl byproducts, preventing side reactions.
- Temperature Control : Maintain 0–10°C to slow hydrolysis while allowing sufficient reactivity .
- Kinetic Monitoring : Use inline FT-IR or LC-MS to track sulfonamide formation and adjust conditions dynamically .
Q. How to resolve contradictions in reactivity data under varying electronic environments?
- Methodological Answer :
- Systematic Variation : Test electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) substituents on amine partners.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic bottlenecks .
- Controlled Repeats : Replicate reactions under strictly anhydrous conditions to isolate moisture sensitivity as a variable .
Q. What experimental designs validate the mechanistic pathway of sulfonyl chloride reactions?
- Methodological Answer :
- Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to trace reaction intermediates via radio-TLC.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated amines to assess bond-breaking steps.
- In Situ Spectroscopy : Employ Raman or NMR spectroscopy to detect transient intermediates (e.g., sulfonic anhydrides) .
Q. How to design a study comparing this compound with its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 8-methoxy vs. 6-methoxy substitution) and compare sulfonylation rates.
- Bioactivity Screening : Partner with biology labs to test cytotoxicity (MTT assay) or enzyme inhibition (e.g., carbonic anhydrase).
- Data Cross-Validation : Use multivariate analysis (PCA) to correlate structural descriptors (Hammett σ) with reactivity/activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
